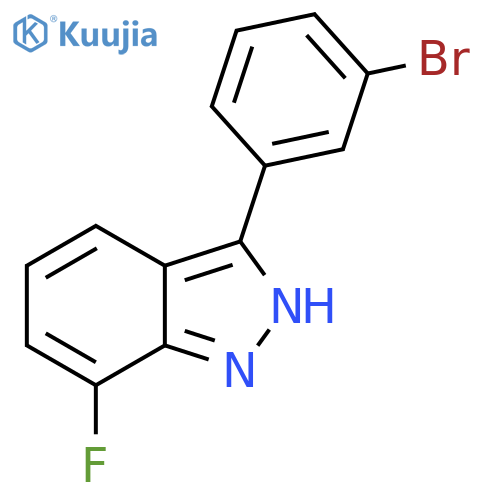Cas no 1809168-71-5 (7-Fluoro-3-(3-bromophenyl)-1H-indazole)

1809168-71-5 structure
商品名:7-Fluoro-3-(3-bromophenyl)-1H-indazole
CAS番号:1809168-71-5
MF:C13H8BrFN2
メガワット:291.118425369263
MDL:MFCD28142630
CID:5073845
7-Fluoro-3-(3-bromophenyl)-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 7-Fluoro-3-(3-bromophenyl)-1H-indazole
-
- MDL: MFCD28142630
- インチ: 1S/C13H8BrFN2/c14-9-4-1-3-8(7-9)12-10-5-2-6-11(15)13(10)17-16-12/h1-7H,(H,16,17)
- InChIKey: WXOMCRNSXYXWLG-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C1=C2C=CC=C(C2=NN1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 276
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 28.7
7-Fluoro-3-(3-bromophenyl)-1H-indazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB516922-1 g |
7-Fluoro-3-(3-bromophenyl)-1H-indazole |
1809168-71-5 | 1g |
€562.00 | 2023-06-14 | ||
| abcr | AB516922-1g |
7-Fluoro-3-(3-bromophenyl)-1H-indazole; . |
1809168-71-5 | 1g |
€473.80 | 2025-02-19 | ||
| Ambeed | A682111-1g |
7-Fluoro-3-(3-bromophenyl)-1H-indazole |
1809168-71-5 | 95% | 1g |
$430.0 | 2024-07-28 | |
| Aaron | AR021QUE-500mg |
7-Fluoro-3-(3-bromophenyl)-1H-indazole |
1809168-71-5 | 95% | 500mg |
$377.00 | 2025-02-12 | |
| abcr | AB516922-500 mg |
7-Fluoro-3-(3-bromophenyl)-1H-indazole |
1809168-71-5 | 500mg |
€415.70 | 2023-06-14 | ||
| abcr | AB516922-500mg |
7-Fluoro-3-(3-bromophenyl)-1H-indazole |
1809168-71-5 | 500mg |
€415.70 | 2023-09-02 | ||
| abcr | AB516922-5g |
7-Fluoro-3-(3-bromophenyl)-1H-indazole; . |
1809168-71-5 | 5g |
€1553.20 | 2025-02-19 | ||
| Aaron | AR021QUE-1g |
7-Fluoro-3-(3-bromophenyl)-1H-indazole |
1809168-71-5 | 95% | 1g |
$501.00 | 2025-02-12 | |
| abcr | AB516922-250mg |
7-Fluoro-3-(3-bromophenyl)-1H-indazole; . |
1809168-71-5 | 250mg |
€263.50 | 2025-02-19 |
7-Fluoro-3-(3-bromophenyl)-1H-indazole 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
1809168-71-5 (7-Fluoro-3-(3-bromophenyl)-1H-indazole) 関連製品
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1809168-71-5)7-Fluoro-3-(3-bromophenyl)-1H-indazole

清らかである:99%
はかる:1g
価格 ($):387.0